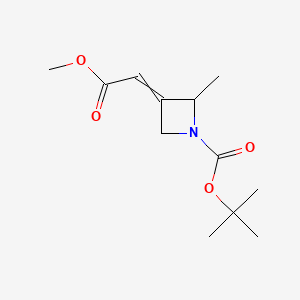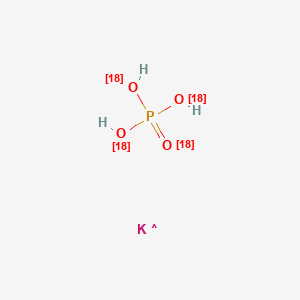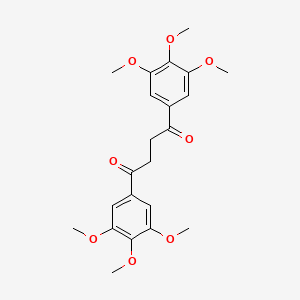
(2E)-N-phenyl-2-(4-phenylbutan-2-ylidene)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-2-butanone N-phenylsemicarbazone is a chemical compound with the molecular formula C17H19N3O. It is a derivative of 4-phenyl-2-butanone, also known as benzylacetone, which is a ketone with a sweet, flowery smell. The N-phenylsemicarbazone derivative is formed by the reaction of 4-phenyl-2-butanone with N-phenylsemicarbazide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2-butanone N-phenylsemicarbazone typically involves the reaction of 4-phenyl-2-butanone with N-phenylsemicarbazide in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-phenyl-2-butanone N-phenylsemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of 4-phenyl-2-butanone N-phenylsemicarbazone can yield corresponding ketones or carboxylic acids.
Reduction: Reduction can produce alcohol derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
4-phenyl-2-butanone N-phenylsemicarbazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 4-phenyl-2-butanone N-phenylsemicarbazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-phenyl-2-butanone N-phenylsemicarbazone can be compared with other similar compounds, such as:
4-phenyl-2-butanone:
N-phenylsemicarbazide: This compound is a precursor in the synthesis of 4-phenyl-2-butanone N-phenylsemicarbazone and has different chemical properties and applications.
Other semicarbazones: Compounds like acetone semicarbazone and benzaldehyde semicarbazone have similar structures but different chemical and physical properties.
Propiedades
Fórmula molecular |
C17H19N3O |
|---|---|
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
1-phenyl-3-[(E)-4-phenylbutan-2-ylideneamino]urea |
InChI |
InChI=1S/C17H19N3O/c1-14(12-13-15-8-4-2-5-9-15)19-20-17(21)18-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H2,18,20,21)/b19-14+ |
Clave InChI |
QKLDIBOZNGUGHL-XMHGGMMESA-N |
SMILES isomérico |
C/C(=N\NC(=O)NC1=CC=CC=C1)/CCC2=CC=CC=C2 |
SMILES canónico |
CC(=NNC(=O)NC1=CC=CC=C1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B14081294.png)
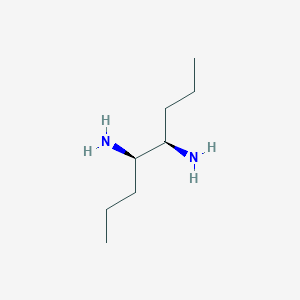
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081328.png)
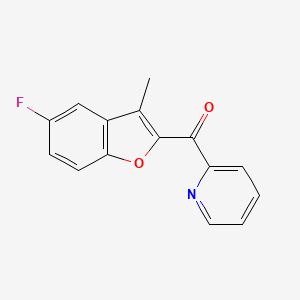

![2-Benzyl-1-(4-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081348.png)

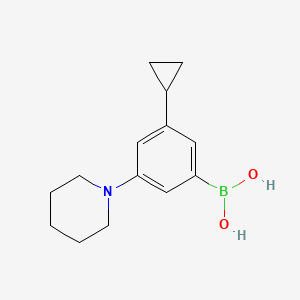
![4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid](/img/structure/B14081365.png)
